Home > Products > Screening Compounds P54259 > Luseogliflozin hydrate
Luseogliflozin hydrate -

Luseogliflozin hydrate

Catalog Number: EVT-14043025
CAS Number:
Molecular Formula: C23H32O7S
Molecular Weight: 452.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Luseogliflozin hydrate is derived from a class of medications known as gliflozins, which are specifically designed to target the sodium-glucose co-transporter 2. This compound has been studied extensively in clinical settings and has shown promising results in managing blood sugar levels in diabetic patients. Its chemical structure is characterized as a glucose C-glycoside analog, where the endocyclic oxygen atom is substituted by a sulfur atom, enhancing its pharmacological properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of luseogliflozin hydrate involves several key steps. The initial phase typically includes the formation of a glycoside through C-glycosylation reactions. The process can utilize various reagents and conditions to achieve high yields and purity. For instance, hexamethyldisilazane is often employed for silylation, providing a more efficient one-pot synthesis compared to traditional methods using trimethylsilylchloride .

The synthetic route may include:

  1. C-Glycosylation: Utilizing organosilane derivatives for the formation of the C-glycoside.
  2. Deprotection Steps: Removal of protective groups under mild conditions to yield the final product.
  3. Crystallization: Purification through recrystallization techniques to obtain luseogliflozin hydrate in its desired form .
Molecular Structure Analysis

Structure and Data

Luseogliflozin hydrate possesses a unique molecular structure that contributes to its function as an SGLT2 inhibitor. The molecular formula is C21H25O6SC_{21}H_{25}O_6S, with a molecular weight of approximately 405.49 g/mol. The compound features a sulfur atom replacing the oxygen in the glucose structure, which enhances its binding affinity to the sodium-glucose co-transporter.

The three-dimensional conformation of luseogliflozin can be analyzed using computational chemistry methods, revealing insights into its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Luseogliflozin undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:

  • C-Glycosylation: This reaction forms the core structure of luseogliflozin by attaching glucose moieties through C-C bonds.
  • Hydrolysis: In biological systems, luseogliflozin may undergo hydrolysis, affecting its pharmacokinetics and bioavailability.
  • Metabolic Pathways: Understanding how luseogliflozin is metabolized in vivo is crucial for assessing its efficacy and safety profiles .
Mechanism of Action

Process and Data

Luseogliflozin exerts its pharmacological effects primarily through the inhibition of SGLT2 in the proximal renal tubules. This inhibition leads to:

  1. Increased Glucose Excretion: By preventing glucose reabsorption, luseogliflozin promotes urinary glucose loss.
  2. Improved Insulin Sensitivity: The reduction in blood glucose levels can enhance insulin sensitivity.
  3. Renal Protection: Recent studies indicate that luseogliflozin may mitigate kidney injury by improving mitochondrial function and reducing oxidative stress .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Luseogliflozin hydrate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents, which aids in formulation development.
  • Stability: Stability studies indicate that luseogliflozin hydrate maintains integrity under various storage conditions.

Relevant data regarding these properties are essential for pharmaceutical formulation and quality control processes.

Applications

Scientific Uses

Luseogliflozin hydrate is primarily utilized in clinical settings for:

  • Management of Type 2 Diabetes Mellitus: As an effective antihyperglycemic agent.
  • Renal Protection Studies: Investigated for its potential benefits in preventing diabetic nephropathy.
  • Weight Management Research: Due to its effects on glucose metabolism and fat oxidation, it is also studied for weight loss applications .
Molecular Mechanisms of SGLT2 Inhibition

Structural Basis of SGLT2 Selectivity and Binding Affinity

Luseogliflozin’s molecular structure comprises a glucose-mimetic thioglucoside unit linked to a lipophilic aglycone moiety (4-ethoxybenzyl-2-methoxy-4-methylphenyl). This configuration enables competitive inhibition at SGLT2’s glucose-binding site:

  • Thio-Glycoside Bridge: Replacement of oxygen with sulfur at the anomeric position (C1) enhances binding affinity by forming a stronger hydrogen bond with Q457 in human SGLT2 (hSGLT2). The sulfur atom increases bond length (C–S: ~1.81 Å vs. C–O: ~1.43 Å), reducing hydrolysis by intestinal and renal glucosidases and extending target residence time [1] [10].
  • Aglycone Modifications:
  • The ortho-position chloro group generates hydrophobic interactions with W289 and H290 residues in SGLT2’s binding pocket.
  • The 6’-methoxy group on the glucose moiety enhances selectivity over SGLT1 by sterically hindering interaction with SGLT1’s smaller binding cavity [1] [10].
  • Ethoxybenzyl Group: Positions the molecule optimally within SGLT2’s transmembrane helix 13 (TM13), leveraging π–π stacking with F98 and F453 to stabilize binding [3] [10].

Table 1: Structural Features of Luseogliflozin Hydrate Driving SGLT2 Selectivity

Structural ElementTarget Interaction SiteFunctional Role
Thio-glycoside bond (C1–S)Q457 (hSGLT2)Enhanced H-bonding; metabolic stability
4-Ethoxybenzyl groupTM13 (F98, F453)Hydrophobic stabilization via π–π stacking
Ortho-chloro substituentW289, H290 (hSGLT2)Hydrophobic pocket occupancy
6’-Methoxy groupSteric gate (hSGLT2 vs. hSGLT1)Selectivity filter by spatial exclusion

Kinetic Profiling of Inhibition (IC50, Ki)

Luseogliflozin exhibits high-affinity, competitive inhibition of hSGLT2 with slow dissociation kinetics:

  • Affinity Parameters:
  • Ki = 1.10 ± 0.08 nM, measured via displacement of [³H]-phlorizin in SGLT2-expressing membranes [3].
  • IC50 = 2.26 ± 0.34 nM for inhibition of α-methyl-D-glucopyranoside uptake in CHO-K1 cells expressing hSGLT2 [1] [3].
  • Binding Kinetics:
  • Dissociation half-time (t½) = 7 hours, determined using [³H]-luseogliflozin-bound hSGLT2. This prolonged dissociation underpins its once-daily dosing efficacy [3].
  • Selectivity Profile:
  • 1,650-fold selectivity over hSGLT1 (IC50 = 3,990 nM), attributable to steric exclusion by SGLT1’s narrower substrate channel [1] [10].

Table 2: Inhibition Kinetics of Luseogliflozin Hydrate vs. Reference SGLT2 Inhibitors

CompoundKi (nM) (hSGLT2)IC50 (nM) (hSGLT2)SGLT2/SGLT1 Selectivity Ratio
Luseogliflozin1.102.261:1,650
Dapagliflozin1.201.101:1,200
Empagliflozin3.103.101:2,600
Canagliflozin2.704.401:250

Comparative Analysis of Thio-Glycoside vs. O-Glycoside Inhibitors

Luseogliflozin’s thio-glycoside scaffold confers distinct pharmacological advantages over O-glycoside inhibitors (e.g., dapagliflozin, empagliflozin):

  • Metabolic Stability:
  • Resistance to β-glucosidases due to the C–S bond’s lower hydrolytic susceptibility. O-glycosides undergo enzymatic cleavage 3–5× faster in hepatocyte assays [1] [10].
  • Reduced formation of reactive glucuronide metabolites, as confirmed by LC/MS/MS profiling (major metabolites: O-deethylated M2 and carboxylated M17) [2].
  • Binding Affinity Enhancement:
  • Sulfur’s polarizability strengthens van der Waals interactions with SGLT2’s Gln457. Molecular dynamics simulations show 2.3 kcal/mol lower binding energy for thio-glycosides versus O-glycosides [10].
  • Lipophilicity and Distribution:
  • LogP = 1.84 (vs. ~1.2–1.5 for O-glycosides), improving membrane permeability. Rat proximal tubule assays show 2.1× higher intracellular accumulation than dapagliflozin [1] [9].
  • Glucose-Lowering Efficacy:
  • Urinary glucose excretion (UGE) of 70.9 g/day at 5 mg doses in humans, exceeding O-glycoside inhibitors at equivalent doses (dapagliflozin: 52–60 g/day) [2] [8].

Table 3: Pharmacological Comparison of Thio-Glycoside and O-Glycoside SGLT2 Inhibitors

PropertyThio-Glycoside (Luseogliflozin)O-Glycoside (Dapagliflozin)Functional Implication
Anomeric Bond Energy272 kJ/mol (C–S)368 kJ/mol (C–O)Enhanced metabolic stability
β-Glucosidase Half-life>120 min25–40 minReduced intestinal hydrolysis
SGLT2 Residence Time7 hours1.5–2 hoursProlonged target engagement
UGE (5 mg dose)70.9 g/day52–60 g/daySuperior glucosuric effect

Properties

Product Name

Luseogliflozin hydrate

IUPAC Name

(2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate

Molecular Formula

C23H32O7S

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C23H30O6S.H2O/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23;/h5-9,11,19-27H,4,10,12H2,1-3H3;1H2/t19-,20-,21+,22-,23+;/m1./s1

InChI Key

WKBFUVDLGJDBDP-NGOMLPPMSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O.O

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.